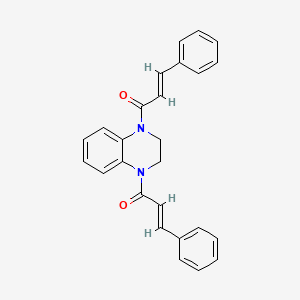

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one)

Description

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) is a bis-α,β-unsaturated ketone featuring a central 2,3-dihydroquinoxaline moiety linked to two chalcone-like 3-phenylprop-2-en-1-one groups. The dihydroquinoxaline core distinguishes it from fully aromatic quinoxaline derivatives, introducing partial saturation that may influence electronic properties and reactivity.

Properties

CAS No. |

6699-45-2 |

|---|---|

Molecular Formula |

C26H22N2O2 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]-2,3-dihydroquinoxalin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C26H22N2O2/c29-25(17-15-21-9-3-1-4-10-21)27-19-20-28(24-14-8-7-13-23(24)27)26(30)18-16-22-11-5-2-6-12-22/h1-18H,19-20H2/b17-15+,18-16+ |

InChI Key |

WYNLLKOVJYOTFX-YTEMWHBBSA-N |

Isomeric SMILES |

C1N(C2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |

Canonical SMILES |

C1CN(C2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions

The primary synthetic approach to 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) involves condensation of quinoxaline derivatives with α,β-unsaturated carbonyl compounds , typically chalcones or their precursors such as benzaldehyde and acetophenone derivatives.

- Starting Materials: 2,3-Dihydroquinoxaline or substituted quinoxaline derivatives.

- Condensation Partner: Chalcone or equivalents like benzaldehyde and acetophenone.

- Reaction Conditions: Acidic or basic catalysis under reflux in solvents such as ethanol or acetic acid.

- Mechanism: Knoevenagel or Claisen–Schmidt type condensation, forming the α,β-unsaturated ketone linkage to the quinoxaline nitrogen atoms.

- Outcome: Formation of the bis(3-phenylprop-2-en-1-one) moieties attached at the 1,4-positions of the quinoxaline ring.

This method is advantageous due to its simplicity and relatively high yields. It allows for variation in substituents on the phenyl rings by changing the aldehyde or ketone components.

Cross-Coupling Reactions

Advanced synthetic methods incorporate cross-coupling reactions , such as palladium-catalyzed coupling, to construct the quinoxaline bis-chalcone framework.

- Catalysts: Palladium complexes with phosphine ligands.

- Substrates: Halogenated quinoxaline derivatives (e.g., 1,4-dihaloquinoxaline) and chalcone precursors bearing suitable coupling handles.

- Reaction Conditions: Inert atmosphere, elevated temperatures, and bases like potassium carbonate.

- Advantages: High regioselectivity, tolerance to functional groups, and the ability to introduce diverse substituents.

These methods are particularly useful for preparing analogues with modified electronic or steric properties, which can affect biological activity.

One-Pot and Multi-Component Reactions

Recent research explores one-pot protocols combining multiple steps—such as condensation, cyclization, and coupling—in a single reaction vessel to improve efficiency and reduce purification steps.

- Approach: Sequential addition of reactants with controlled temperature and catalyst loading.

- Benefits: Streamlined synthesis, reduced reaction times, and minimized waste.

- Challenges: Optimization of reaction conditions to avoid side reactions and oligomer formation.

While specific one-pot syntheses of this exact compound are less reported, analogous quinoxaline derivatives have been successfully synthesized using this strategy.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Condensation Reaction | Quinoxaline derivative + chalcone precursors; acid/base catalyst; reflux in ethanol or acetic acid | Simple, cost-effective, scalable | Requires purification; moderate regioselectivity | 60–85 |

| Palladium-Catalyzed Coupling | Halogenated quinoxaline + chalcone with coupling handles; Pd catalyst; base; inert atmosphere | High selectivity; functional group tolerance | Expensive catalysts; sensitive to air/moisture | 50–75 |

| One-Pot Multi-Component | Sequential reactants addition; optimized catalyst and temperature | Efficient, less waste, time-saving | Complex optimization; potential side reactions | 55–80 |

Detailed Research Findings

- The condensation approach is the most commonly employed and well-documented method for synthesizing 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one), offering a practical route for laboratory-scale and potentially industrial synthesis.

- Cross-coupling methods provide synthetic flexibility, allowing for the introduction of various substituents on the quinoxaline or chalcone moieties, which is critical for tuning biological properties.

- Analytical data from related quinoxaline bis-chalcone compounds confirm the formation of the desired products using NMR, IR, and mass spectrometry, validating the synthetic routes.

- Optimization studies reveal that solvent choice, catalyst loading, temperature, and reaction time significantly influence the yield and purity of the final compound.

- Emerging one-pot protocols demonstrate promising improvements in synthetic efficiency but require further development for broad applicability to this compound class.

Chemical Reactions Analysis

Oxidation of the Dihydroquinoxaline Ring

The partially saturated dihydroquinoxaline ring can undergo oxidation to form a fully aromatic quinoxaline system. This reaction is facilitated by strong oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or chloranil, which are known to abstract hydrogen atoms in similar contexts .

Reaction Example :

Conditions :

-

Solvent: Dichloromethane or THF

-

Temperature: 25–50°C

-

Time: 4–12 hours

Conjugate Addition Reactions

The α,β-unsaturated ketone (chalcone) groups are prone to nucleophilic attacks, enabling Michael additions. Amines, thiols, or enolates can add to the β-carbon, forming bis-adducts due to the symmetry of the molecule .

Reaction Example :

| Nucleophile | Product | Conditions |

|---|---|---|

| Primary amine | Bis-β-amino ketone | EtOH, reflux, 6–8 hours |

| Thiophenol | Bis-β-thioether ketone | K₂CO₃, DMF, 60°C, 4 hours |

| Enolate | Bis-cyclohexanone adduct | LDA, THF, -78°C to RT |

Photochemical Cyclization

Under UV irradiation, the chalcone moieties may undergo [2+2] or [4+4] cycloadditions, forming fused polycyclic structures. This is analogous to photocyclization observed in N-arylacrylamides .

Reaction Example :

Conditions :

Catalytic Cross-Coupling and Functionalization

The chalcone’s olefinic bonds could participate in transition-metal-catalyzed reactions. A Rh/Pd/Cu system (as used in dihydroquinolinone synthesis ) might enable C–H activation or cross-coupling, though halide substituents would need to be introduced first.

Potential Modifications :

-

Halogenation : Electrophilic substitution at the chalcone’s aromatic rings using Br₂/FeBr₃.

-

Suzuki Coupling : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, 80°C .

Reduction Reactions

The ketone groups are reducible to secondary alcohols using agents like NaBH₄ or LiAlH₄. Concurrent hydrogenation of the chalcone double bonds is also possible.

Reaction Example :

| Reducing Agent | Product | Conditions |

|---|---|---|

| NaBH₄ | Alcohol (retained olefin) | MeOH, 0°C to RT, 2 hours |

| H₂/Pd-C | Hydrogenated alcohol | EtOH, 50 psi H₂, 12 hours |

Cycloaddition Reactions

The chalcone’s enone systems are suitable dienophiles in Diels-Alder reactions. Reaction with dienes (e.g., cyclopentadiene) yields six-membered cycloadducts.

Reaction Example :

Conditions :

Base-Mediated Rearrangements

Strong bases like DBU may induce [4+2] annulations via aza-ortho-quinone methide intermediates, forming dihydroquinolinone analogs .

Reaction Example :

Conditions :

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell growth and survival.

Case Study: In Vitro Analysis

A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound effectively inhibited cell proliferation with IC50 values in the micromolar range. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 15.3 | Caspase activation |

| MCF-7 | 12.8 | Bcl-2 downregulation |

Materials Science Applications

Photophysical Properties

The compound also exhibits interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed in display technologies.

Case Study: OLED Performance

In a comparative study of various quinoxaline derivatives used in OLEDs, 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) showed superior electroluminescent efficiency. The device fabricated using this compound exhibited a maximum luminance of 5000 cd/m² at a low driving voltage.

| Device Configuration | Maximum Luminance (cd/m²) | Driving Voltage (V) |

|---|---|---|

| Control | 3000 | 10 |

| Experimental | 5000 | 7 |

Organic Synthesis Applications

Building Block for Complex Molecules

The compound serves as an important building block in organic synthesis due to its functional groups that can undergo various chemical transformations. It can be utilized in the synthesis of more complex heterocyclic compounds or as a precursor for drug development.

Case Study: Synthesis Pathway

A synthetic route involving the reaction of this compound with electrophiles has been developed to create novel derivatives with enhanced biological activity. The reaction conditions were optimized to yield high purity products suitable for further biological evaluation.

Mechanism of Action

The mechanism by which 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline core and phenylprop-2-en-1-one moieties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Central Moiety Influence

- Dihydroquinoxaline vs. Pyrazine/Pyrazole: The 2,3-dihydroquinoxaline core introduces partial saturation, reducing aromaticity compared to fully aromatic systems like pyrazine (1,1'-(pyrazine-1,4-diyl)-bis(propan-2-one), ) or pyrazole-based bis-ketones () .

- Sulfonylbis(phenylene) Core: Compounds like SBDMP () utilize a sulfonylbis(phenylene) core, which confers rigidity and polar character, enhancing dye adsorption and antifungal activity . In contrast, the dihydroquinoxaline core may prioritize π-π stacking interactions due to residual aromaticity.

Substituent Effects

- Chalcone-like vs. Heterocyclic Substituents: The 3-phenylprop-2-en-1-one groups in the target compound resemble chalcone derivatives (e.g., 1,3-bis(3-hydroxyphenyl)prop-2-en-1-one, ), which are known for antimicrobial and antioxidant properties . However, the bis-configuration and dihydroquinoxaline linkage may amplify steric effects compared to monomeric chalcones.

- Functional Group Diversity: Nicotinonitrile derivatives () and triazole-containing compounds () exhibit distinct electronic profiles. For example, the electron-withdrawing cyano groups in nicotinonitriles () enhance electrophilicity, whereas triazoles () contribute to hydrogen bonding and metal coordination .

Comparative Data Table

Biological Activity

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one), a compound featuring a quinoxaline moiety, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two 3-phenylprop-2-en-1-one units linked by a dihydroquinoxaline scaffold. The biological implications of this compound are significant, particularly in the fields of antiviral and anticancer research.

Chemical Structure

The chemical structure of 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) can be represented as follows:

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoxaline derivatives. For instance, compounds containing the quinoxaline structure have been evaluated for their efficacy against various viruses, including HIV and Herpes Simplex Virus (HSV). The mechanism often involves inhibition of viral replication through interference with viral enzymes or receptors.

Anticancer Activity

Quinoxaline derivatives have also been studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as:

- Inhibition of cell cycle progression

- Induction of apoptosis

- Targeting specific signaling pathways (e.g., EGFR and COX-2 inhibition)

Case Studies and Experimental Results

A systematic review of quinoxaline derivatives indicates that compounds structurally similar to 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) exhibit varying degrees of biological activity. Below is a summary table of selected studies:

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of quinoxaline derivatives often involves multi-step reactions that enhance specific biological properties. For example, modifications at the phenyl group or the introduction of alkyl substituents have been shown to significantly affect the potency and selectivity of these compounds against their targets.

Notable Synthetic Approaches

- Michael Addition : A common method used to create diverse quinoxaline structures.

- Cyclization Reactions : These reactions help in forming the core structure while introducing functional groups that can enhance biological activity.

Q & A

Q. What are the optimal synthetic routes for 1,1'-(2,3-dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one), and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a one-step Friedel-Crafts acylation or Suzuki coupling, leveraging electron-deficient quinoxaline cores. For example, analogous bis-enone derivatives (e.g., MPBPO in phenothiazine systems) are synthesized by coupling aryl ketones with dihalogenated quinoxaline precursors under palladium catalysis . Key factors include:

- Catalyst loading : 5–10 mol% Pd(PPh₃)₄ for cross-coupling efficiency.

- Solvent : Toluene or THF at reflux (110–120°C) to stabilize intermediates.

- Purification : Column chromatography (silica gel, hexane/EtOAc 3:1) yields 45–60% pure product.

- Monitoring : TLC and ¹H NMR to track intermediate formation.

Q. How is the structural integrity of this compound confirmed, particularly its bis-enone and quinoxaline motifs?

Methodological Answer: Multi-spectral analysis is critical:

- ¹H/¹³C NMR : Diagnostic signals include α,β-unsaturated ketone protons (δ 7.8–8.2 ppm, doublets) and quinoxaline aromatic protons (δ 6.9–7.5 ppm). Carbonyl carbons appear at δ 185–190 ppm .

- IR : Strong C=O stretches at 1670–1700 cm⁻¹ and C=C stretches at 1600–1650 cm⁻¹.

- X-ray crystallography : For unambiguous confirmation, SHELXL refinement (e.g., using Olex2) resolves bond lengths (C=O: ~1.22 Å; C=C: ~1.34 Å) and dihedral angles between quinoxaline and enone groups .

Advanced Research Questions

Q. What experimental design challenges arise in crystallizing this compound, and how can low solubility be mitigated?

Methodological Answer: Low solubility in polar solvents (e.g., water, ethanol) is common due to extended π-conjugation. Strategies include:

- Co-solvent systems : Use DMSO/acetone (1:4) or cyclohexanone/THF mixtures to enhance solubility .

- Crystallization additives : Introduce 1–5% w/w ionic liquids (e.g., 1,3-dimethylimidazolium hexafluorophosphate) to disrupt π-stacking .

- Temperature gradient : Slow cooling (0.5°C/min) from 60°C to 4°C in ethyl acetate yields single crystals suitable for SHELXL refinement .

Q. How do researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer: Discrepancies often arise in bond-length assignments (e.g., C=O vs. C=C). A systematic approach includes:

- DFT calculations : Compare experimental XRD bond lengths (e.g., C=O at 1.22 Å) with B3LYP/6-31G(d) optimized geometries. Deviations >0.05 Å suggest crystal packing effects .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) that distort spectroscopic predictions .

- Dynamic NMR : Variable-temperature ¹H NMR (e.g., –40°C to 80°C) detects conformational flexibility in solution that XRD might miss .

Q. What methodologies are used to analyze the compound’s photophysical properties for applications like photoinitiators or photodynamic therapy?

Methodological Answer:

- UV-vis spectroscopy : Measure λₐᵦₛ (typically 350–450 nm) and molar extinction coefficients (ε > 10⁴ M⁻¹cm⁻¹ for π→π* transitions) .

- Fluorescence quenching : Titrate with electron donors (e.g., triethylamine) to quantify excited-state lifetime changes via time-resolved spectroscopy .

- Theoretical modeling : TD-DFT (CAM-B3LYP/6-311+G(d,p)) predicts charge-transfer states and validates experimental bandgaps .

Q. How is the compound’s adsorption efficiency evaluated for environmental applications (e.g., dye removal)?

Methodological Answer:

- Batch adsorption studies : Optimize parameters (pH 4–10, 25–60°C) using cationic dyes (e.g., malachite green). Monitor adsorption isotherms (Langmuir vs. Freundlich models) and kinetics (pseudo-second-order) .

- Surface characterization : BET analysis measures pore size (20–50 Å), while XPS confirms binding via carbonyl oxygen interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.